Cas no 144830-18-2 ((+)-N,O-Didesmethyl Tramadol)

(+)-N,O-Didesmethyl Tramadol structure
Nome del prodotto:(+)-N,O-Didesmethyl Tramadol
(+)-N,O-Didesmethyl Tramadol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,3-[(1R,2R)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-
- (+)-(1R,2R)-O,N-DI-DESMETHYL TRAMADOL HCL
- (+)-N,O-Didesmethyl Tramadol
- (+)-N,O-Di-Desmethyl Tramadol
- (+)-O,N-DI-DESMETHYLTRAMADOL
- (+)-N
- 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol
- (1R-cis)-3-[1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol
- O,N-didesmethyltramadol
- Q27896713
- Phenol, 3-(1-hydroxy-2-((methylamino)methyl)cyclohexyl)-, cis-(+/-)-
- Phenol, 3-[(1R,2R)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, rel-
- AKOS030241470
- O,N-didemethyltramadol
- (+/-)-N,O-Didesmethyltramadol
- 'rac N,O-Didesmethyl Tramadol'
- 3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol
- UNII-F6F6QC876T
- F6F6QC876T
- 144830-18-2
- DTXSID90932422
- NS00000949
- 3-((1R,2R)-1-Hydroxy-2-((methylamino)methyl)cyclohexyl)phenol
- CHEBI:173687
- 3-{1-hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
- SCHEMBL13950721
- N,O-Didesmethyltramadol
- Phenol, 3-((1R,2R)-1-hydroxy-2-((methylamino)methyl)cyclohexyl)-, rel-
- 138853-73-3
- rac N,O-Didesmethyl Tramadol
- 3-{(1R,2r)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
- DB-228514
-
- Inchi: InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3
- Chiave InChI: CJXNQQLTDXASSR-UHFFFAOYSA-N
- Sorrisi: OC1(C2=CC=CC(O)=C2)CCCCC1CNC
Proprietà calcolate
- Massa esatta: 235.15700
- Massa monoisotopica: 235.157228913g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.5Ų
- XLogP3: 2.4
Proprietà sperimentali
- Punto di fusione: 71-73°C
- PSA: 52.49000
- LogP: 2.38030
(+)-N,O-Didesmethyl Tramadol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D441230-5mg |
(+)-N,O-Didesmethyl Tramadol |
144830-18-2 | 5mg |
$ 955.00 | 2022-04-01 | ||
TRC | D441230-10mg |
(+)-N,O-Didesmethyl Tramadol |
144830-18-2 | 10mg |
$ 1785.00 | 2022-04-01 | ||
TRC | D441230-2mg |
(+)-N,O-Didesmethyl Tramadol |
144830-18-2 | 2mg |
$ 410.00 | 2022-04-01 | ||
TRC | D441230-1mg |
(+)-N,O-Didesmethyl Tramadol |
144830-18-2 | 1mg |
$ 225.00 | 2022-04-01 |
144830-18-2 ((+)-N,O-Didesmethyl Tramadol) Prodotti correlati
- 144830-15-9(Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-)
- 22204-88-2(TRAMADOL/HCL)
- 73806-55-0(Cyclohexanol,1-(3-methoxyphenyl)-2-[(methylamino)methyl]-)
- 136470-79-6(ent-Abacavir)
- 73986-53-5(O-Desmethyl Tramadol (cis/trans))
- 27203-92-5(Tramadol)
- 921123-90-2(2-(1,3-benzothiazol-2-yl)ethyl(methyl)amine)
- 11034-40-5(Spiramycin, hexanedioate)
- 1234788-02-3(2-hydroxyhex-5-ynoic acid)
- 2172462-02-9(4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methylbutanoic acid)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
